MTS versus Maleimide: Quantified Thiol Selectivity Differential in Aqueous Buffer
The MTS reactive group in Texas Red-MTS provides at least a 1,000-fold selectivity for cysteine thiols over amines under neutral or slightly acidic aqueous conditions, a critical differentiation from widely used maleimide-based Texas Red conjugates. In maleimide-thiol labeling, while amino groups also exhibit affinity, maleimide reacts with sulfhydryl groups more than 1,000 times faster than with amines at neutral pH [1]. This selectivity profile is intrinsic to the MTS mechanism of disulfide exchange and is essential for minimizing off-target labeling of lysine residues in complex protein mixtures. In contrast, maleimide-thiol reactions require careful pH control to maintain this selectivity, whereas MTS reagents maintain high fidelity under broader near-physiological conditions [2].
| Evidence Dimension | Relative reaction rate: thiol vs. amine |
|---|---|
| Target Compound Data | Thiol reaction rate >1,000× faster than amine (neutral pH) |
| Comparator Or Baseline | Maleimide-thiol vs. maleimide-amine selectivity |
| Quantified Difference | >1,000-fold selectivity for thiols |
| Conditions | Neutral or slightly acidic aqueous buffer, near-physiological pH |
Why This Matters
This 1,000-fold selectivity margin directly reduces non-specific background labeling and purification burden in protein bioconjugation workflows, increasing experimental reproducibility and reducing reagent waste.
- [1] Ruixi Biotech. Texas Red maleimide product description — maleimide-thiol selectivity quantification. View Source
- [2] Thermo Fisher Scientific. Thiol-Reactive Probes Excited with Visible Light—Section 2.2, The Molecular Probes Handbook. View Source
